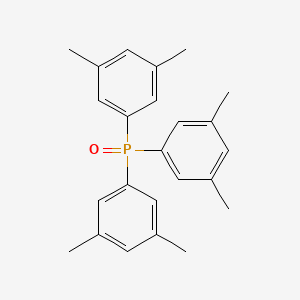

Tris(3,5-dimethylphenyl)phosphine oxide

CAS No.: 381212-20-0

Cat. No.: VC20579507

Molecular Formula: C24H27OP

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 381212-20-0 |

|---|---|

| Molecular Formula | C24H27OP |

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 1-bis(3,5-dimethylphenyl)phosphoryl-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C24H27OP/c1-16-7-17(2)11-22(10-16)26(25,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |

| Standard InChI Key | XHPUAFDIDTVXKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C |

Introduction

Synthesis and Characterization

Traditional Oxidation Methods

Tris(3,5-dimethylphenyl)phosphine oxide is synthesized through the oxidation of its precursor, tris(3,5-dimethylphenyl)phosphine, using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction proceeds under reflux conditions in acetone or dichloromethane, yielding high-purity product after recrystallization :

Key parameters include a reaction time of 1.5–2.5 hours and temperatures of 40–60°C, achieving conversions exceeding 95% .

Microwave-Assisted Catalytic Synthesis

Recent advancements employ palladium acetate () as a catalyst precursor in microwave-assisted C–P cross-coupling reactions. For example, phenylboronic acid reacts with bis(3,5-dimethylphenyl)phosphine oxide under aerobic conditions at 135–150°C, yielding tris(3,5-dimethylphenyl)phosphine oxide with 79–88% efficiency . This method reduces reaction times to 0.5–4 hours and minimizes byproducts like ethyl diphenylphosphinate .

Table 1: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Traditional Oxidation | , 40–60°C | >95 | None |

| Microwave | , 135–150°C | 79–88 | Tris(aryl)phosphine oxide (12–21%) |

Structural Features and Pyramidality

Crystal Structure and Conformational Rigidity

X-ray crystallography reveals that tris(3,5-dimethylphenyl)phosphine oxide adopts a trigonal pyramidal geometry at phosphorus, with a pyramidality index () of 317.4° . This deviation from planarity exceeds that of triphenylphosphine oxide (), attributed to intramolecular dispersion interactions between methyl groups and adjacent aryl -clouds . The bulky 3,5-dimethyl substituents enforce a rigid conformation, minimizing rotational freedom and enhancing thermal stability .

Dispersion Interactions and DFT Validation

| Compound | Pyramidality Index (°) | (°) |

|---|---|---|

| Tris(3,5-dimethylphenyl)PO | 317.4 | 304.8 |

| Triphenylphosphine oxide | 306.0 | 298.2 |

| Tris(4-methoxyphenyl)PO | 315.2 | 302.1 |

Applications in Catalysis

Asymmetric Catalysis

The compound’s steric bulk and electronic tunability make it ideal for asymmetric catalysis. It facilitates enantioselective transformations, such as silicon-stereogenic silane synthesis, by stabilizing transition states through non-covalent interactions. In palladium-catalyzed cross-couplings, it enhances regioselectivity and suppresses side reactions like β-hydride elimination .

Cross-Coupling Reactions

In microwave-assisted Suzuki-Miyaura couplings, tris(3,5-dimethylphenyl)phosphine oxide acts as a preligand, forming active complexes that mediate aryl-aryl bond formation . For example, coupling 4-fluorophenylboronic acid with diarylphosphine oxides achieves 85–90% conversion under aerobic conditions .

Conformational and Computational Studies

Conformational Rigidity in Silicon-Stereogenic Systems

The compound’s rigid structure serves as a model for studying conformational dynamics in silicon-stereogenic silanes. NMR studies reveal restricted rotation about the Si–P axis, enabling precise control over stereochemical outcomes in organosilicon synthesis.

DFT Insights into Electronic Properties

DFT analyses highlight a HOMO-LUMO gap of 4.8 eV, indicative of moderate electronic delocalization across the aryl rings . Natural bond orbital (NBO) charges reveal a polarized P=O bond ( on P, on O), enhancing its Lewis basicity .

Comparative Analysis with Related Compounds

Tris(3,5-dimethylphenyl)phosphine oxide exhibits distinct advantages over triphenylphosphine oxide and tris(4-methoxyphenyl)phosphine oxide:

-

Enhanced Steric Shielding: The 3,5-dimethyl groups provide greater steric protection, reducing unwanted ligand substitution.

-

Thermal Stability: Decomposition temperatures exceed 300°C, compared to 250°C for triphenylphosphine oxide.

-

Solubility: Improved solubility in nonpolar solvents (e.g., hexane, toluene) facilitates homogeneous catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume